1-(Pyridin-3-ylmethyl)piperidin-4-amine

概要

説明

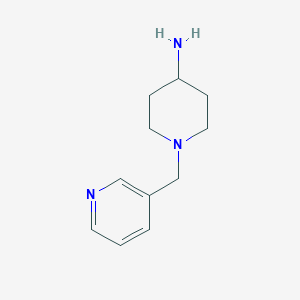

1-(Pyridin-3-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C11H17N3. It is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge.

準備方法

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with a fully saturated piperidine ring.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

1-(Pyridin-3-ylmethyl)piperidin-4-amine is characterized by the following structural formula:

This compound features a piperidine ring with a pyridine substituent, which contributes to its biological activity.

Drug Development

One of the primary applications of this compound is in drug development, particularly as a potential therapeutic agent for various conditions. The compound has been investigated for its role in modulating certain biological pathways, making it a candidate for treating diseases such as cystic fibrosis and other genetic disorders.

Case Study: Cystic Fibrosis Treatment

Research indicates that compounds similar to this compound can act as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. In studies, these compounds have shown efficacy in enhancing the activity of existing CFTR potentiators, thereby improving chloride ion transport in cells affected by cystic fibrosis mutations .

Neuropharmacology

The compound's structural properties suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems could position it as a candidate for developing treatments for neurological disorders.

Research Insights

Preliminary studies have indicated that derivatives of piperidine compounds can exhibit neuroprotective effects and influence dopaminergic systems, which are crucial in conditions like Parkinson's disease and schizophrenia .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic pathway often includes:

- N-Alkylation : The reaction of piperidine with pyridine derivatives.

- Purification : Techniques such as chromatography are employed to isolate the desired product.

作用機序

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways .

類似化合物との比較

1-(Pyridin-3-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:

1-(Pyridin-4-ylmethyl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.

1-(Pyridin-2-ylmethyl)piperidin-4-amine: Here, the pyridine ring is attached at the 2-position.

Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.

Uniqueness: The unique positioning of the pyridine ring in this compound imparts specific chemical and biological properties that differentiate it from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

生物活性

1-(Pyridin-3-ylmethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This compound's structure, featuring a piperidine ring substituted with a pyridine moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity. It is known to interact with specific receptors and enzymes, modulating their activities and leading to various biological effects. The mechanism of action is primarily based on its binding affinity to these molecular targets, which can include kinases and G-protein-coupled receptors.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against breast cancer cell lines such as MDA-MB-231 and MCF-7 demonstrated significant cytotoxic effects at low concentrations. For instance, compounds structurally related to this piperidine derivative showed IC50 values as low as 6.25 μM in MDA-MB-231 cells, indicating strong anticancer activity . The compound's ability to interact with critical proteins involved in tumor growth and survival pathways further supports its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. Studies indicate that piperidine derivatives can inhibit various enzymes, including kinases and proteases. The inhibition of these enzymes is crucial for therapeutic interventions in diseases like cancer and inflammation. The predicted activity spectra suggest that this compound might exhibit significant effects on membrane permeability and neurotransmitter uptake .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of piperidine derivatives. The ability to modulate ion channels and neurotransmitter systems positions this compound as a potential candidate for treating neurodegenerative diseases. Its interaction with voltage-gated ion channels could offer therapeutic avenues for conditions such as epilepsy and depression .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of related compounds, it was found that specific structural modifications led to enhanced activity against triple-negative breast cancer cells (MDA-MB-231). The study utilized MTT assays to evaluate cell viability, revealing that compounds with similar piperidine structures exhibited varying degrees of cytotoxicity based on their chemical modifications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1f | MDA-MB-231 | 6.25 |

| 1d | MDA-MB-231 | 25 |

| 1b | MCF-7 | >200 |

Case Study 2: Enzyme Interaction

A computational study assessed the interaction of piperidine derivatives with various enzyme targets using molecular docking techniques. The results indicated that certain derivatives could bind effectively to key enzymes involved in cancer progression, suggesting their potential use in developing enzyme inhibitors for therapeutic purposes .

特性

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXJQLZTWITCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424418 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-88-0 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。